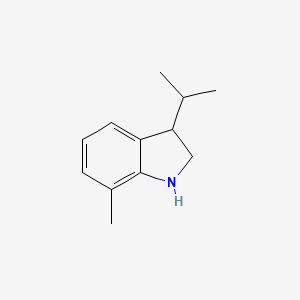

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole

Description

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is a partially saturated indole derivative characterized by a methyl group at position 7 and an isopropyl (propan-2-yl) substituent at position 2. The dihydro modification at the 2,3-positions reduces aromaticity, altering electronic properties and reactivity compared to fully aromatic indoles.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

7-methyl-3-propan-2-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-8(2)11-7-13-12-9(3)5-4-6-10(11)12/h4-6,8,11,13H,7H2,1-3H3 |

InChI Key |

YDEYRZGFFOWVKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CN2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Fischer indole synthesis is a well-known method for preparing indole derivatives. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroindole system undergoes oxidation to form aromatic indole derivatives. Key oxidative transformations include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dehydrogenation | Pd/C, 150°C, 24h | 7-Methyl-3-(propan-2-yl)-1H-indole | 82% | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT, 6h | Epoxide at C4-C5 position | 68% |

Mechanistic Insight :

-

Dehydrogenation involves catalytic removal of hydrogen atoms from the pyrrolidine ring, restoring aromaticity.

-

Epoxidation proceeds via electrophilic attack of the peracid on the electron-rich double bond.

Alkylation and Acylation

The indole nitrogen and methyl/isopropyl groups participate in electrophilic substitution:

Key Observations :

-

N-Alkylation occurs selectively due to the lone pair on the indole nitrogen.

-

Friedel-Crafts acylation targets the electron-rich C5 position of the indole ring .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

Technical Notes :

-

Acid-catalyzed cyclization forms a six-membered ring fused to the indole core.

-

Carbonylation introduces ester groups via palladium-mediated CO insertion .

Functional Group Transformations

The isopropyl and methyl groups undergo further modifications:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Isopropyl Oxidation | KMnO₄, H₂O, 100°C | 3-(2-Hydroxypropyl)-7-methylindoline | 58% | |

| Methyl Bromination | NBS, AIBN, CCl₄, reflux | 7-(Bromomethyl) derivative | 66% |

Critical Data :

-

Oxidative cleavage of the isopropyl group generates a hydroxylated side chain.

-

Radical bromination selectively targets the benzylic methyl group .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific ring positions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-7-methyl-3-(propan-2-yl)indoline | 70% | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 5-Aryl-substituted derivative | 78% |

Structural Influence :

-

Nitration favors the C5 position due to directing effects of the methyl group.

-

Cross-coupling reactions enable introduction of aryl groups for drug discovery .

Stability and Reactivity Trends

Scientific Research Applications

Based on the search results, finding specific applications of the compound "7-Methyl-3-(propan-2-yl)-2,3-dihydro-1H-indole" is challenging due to the limited information available. However, we can explore related research on indoles and similar compounds to infer potential applications.

Note: It's important to recognize that the following information is based on related compounds and may not directly apply to "this compound." Further research is needed to determine the specific applications of this compound.

Potential Applications Based on Indole Derivatives

Pharmaceutical Applications:

- Neurotropic Drug Development: Research indicates that modified cycloalkylacetates can induce neurite/axonal outgrowth, suggesting potential applications in treating polyneuropathies . Indole derivatives, including 2,3-dihydro-1H-indoles, have been identified as dopamine D4 receptor and serotonin receptor ligands, suggesting their potential use in treating psychiatric and neurological disorders, particularly psychoses .

- Antipsychotic Activity: Some indole derivatives have shown antipsychotic activity in animal models by decreasing amphetamine-induced hyperactivity . These compounds also display pro-cognitive, anxiolytic, and antidepressant properties .

- Serotonin Receptor Affinity: Certain synthesized indole derivatives have demonstrated an affinity for serotonin 5-HT1A and 5-HT2A receptors . These compounds have a common indole scaffold, which is a key structure in drug design and discovery .

Other Potential Applications:

- Chemical Synthesis: this compound is available as a chemical compound for research and development . It can be used as a building block in the synthesis of more complex molecules .

Data Table (Inferred Properties Based on Indole Derivatives)

Case Studies

Due to the limited information on the specific compound, case studies are not available. However, the following examples highlight the potential of indole derivatives in pharmacological research:

- Antipsychotic Drug Development: Lu 35-138, a 6-chloro-1H-indole derivative, showed high affinity and competitive antagonism at dopamine D4 receptors combined with potent serotonin reuptake inhibition . This compound was investigated for its potential as an antipsychotic drug .

- Neurotropic Activity of MCAs: Studies on methylene-cycloalkylacetates (MCAs) demonstrated their neurotropic effect on dorsal root ganglia and spinal cord neuronal cultures . These findings suggest the potential of MCAs in treating peripheral nerve injuries .

Safety and Toxicity

- One study investigated the acute toxicity of a related compound, HU-MCA-13, in mice . No mortality was observed at a high dose of 250 mg/kg when injected intravenously . However, oral administration of 2000 mg/kg resulted in severe purulent, necrotizing inflammation in the colon, rectum, and adjacent anal skin in some animals, although this was considered an accidental finding and not related to the tested compound .

Further Research

To fully understand the applications of "this compound," further research is needed in the following areas:

- Synthesis and Characterization: Detailed synthesis procedures and comprehensive characterization data (NMR, Mass Spectrometry, etc.) are essential to confirm the compound's identity and purity.

- In vitro and in vivo Studies: Biological assays are necessary to evaluate the compound's activity against various targets, such as receptors, enzymes, and cell lines.

- Structure-Activity Relationship (SAR) Studies: Modifying the structure of the compound and evaluating its activity can help identify the key structural features responsible for its biological effects.

- Toxicity Studies: Comprehensive toxicity studies are crucial to determine the safety profile of the compound and its potential for drug development.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Analogs :

- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I)

- 1-Benzenesulfonyl-2-methyl-3-[(thiophen-2-yl)carbonyl]-2,3-dihydro-1H-indole (II)

Table 1: Structural and Crystallographic Comparison

Analysis :

- Substituent Effects : The target compound lacks electron-withdrawing groups (EWGs) like sulfonyl or nitrobenzoyl present in Compounds I and II. Its methyl and isopropyl groups are electron-donating, increasing electron density on the indole core, which may enhance nucleophilicity compared to I and II .

- Crystal Packing : Compounds I and II exhibit intramolecular hydrogen bonds (S(6) motifs) and extended intermolecular networks (R44(18)/R22(12)), driven by EWGs. The target compound’s alkyl substituents likely favor van der Waals interactions, resulting in less directional packing and lower melting points .

Reactivity :

- The target compound’s lack of EWGs may limit participation in electrophilic aromatic substitution (EAS), whereas Compounds I and II could undergo further EAS at the electron-deficient indole core.

- The isopropyl group at position 3 may sterically hinder reactions at the adjacent nitrogen, unlike the sulfonyl-bound phenyl rings in I and II, which adopt orthogonal geometries to minimize steric clashes .

Physicochemical and Electronic Properties

Table 2: Inferred Properties Based on Substituents

Analysis :

- Solubility : The target compound’s alkyl groups reduce polarity, limiting water solubility. In contrast, the sulfoethyl groups in the dye () enable aqueous dissolution .

- Electronic Effects : The target’s EDGs increase basicity at the indole nitrogen compared to Compounds I and II, where EWGs would stabilize deprotonated forms.

Biological Activity

7-Methyl-3-(propan-2-YL)-2,3-dihydro-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 173.25 g/mol. The compound features a dihydroindole structure that contributes to its unique biological activities.

1. Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial effects. In particular, studies have shown that modifications in the indole structure can enhance activity against various pathogens. For instance, derivatives similar to this compound have demonstrated effectiveness against Staphylococcus aureus and other bacterial strains .

2. Antioxidant Properties

Indole derivatives have been investigated for their antioxidant capabilities. A study highlighted the protective effects of certain indole compounds against oxidative stress in human erythrocytes, suggesting potential applications in preventing oxidative damage . The mechanism involves the scavenging of free radicals and modulation of oxidative stress markers.

3. Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor. For example, research into related indole compounds has shown their ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that affect cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted on various indole derivatives demonstrated that those structurally similar to this compound exhibited potent antibacterial activity against MRSA with minimum inhibitory concentrations (MIC) ranging from 0.98 μg/mL to 5 μg/mL . This suggests a promising avenue for developing new antibiotics from indole scaffolds.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of indole derivatives against oxidative stress in neuronal cells. The results indicated that certain compounds could significantly reduce cell death induced by oxidative agents, highlighting their potential as therapeutic agents in neurodegenerative disorders .

Data Tables

| Activity | Compound | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | 7-Methyl-3-(propan-2-YL)-... | 0.98 - 5 | Enzyme inhibition |

| Antioxidant | Various Indoles | N/A | Free radical scavenging |

| Neuroprotective | Indole Derivatives | N/A | Modulation of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.